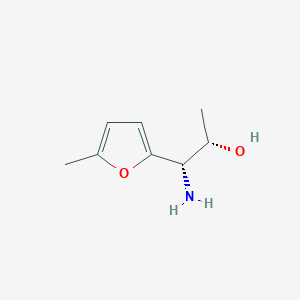

(1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL

Description

(1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL is a chiral amino alcohol derivative featuring a 5-methylfuran substituent. The compound belongs to a class of bioactive molecules where stereochemistry and aromatic substituents critically influence pharmacological and physicochemical properties.

Key structural features include:

- Stereochemistry: (1S,2S) configuration ensures enantioselective interactions in biological systems.

- Functional groups: The amino and hydroxyl groups enable hydrogen bonding, influencing receptor binding and solubility.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8-/m0/s1 |

InChI Key |

AYVBPBMGWNLYBA-XPUUQOCRSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@H]([C@H](C)O)N |

Canonical SMILES |

CC1=CC=C(O1)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It may also serve as a ligand in the development of new drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Aromatic vs. Heteroaromatic Groups

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4)

- Structure : Features a halogenated phenyl group (2-chloro-6-fluorophenyl) instead of 5-methylfuran.

- Key Differences: Electronic Effects: Chlorine and fluorine are electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-rich furan, which may alter binding to receptors like adrenoceptors (as seen in for indolyloxy analogs) . Metabolic Stability: Furan’s oxygen may participate in phase I metabolism (oxidation), whereas halogenated phenyl groups resist metabolic degradation.

Indolyloxy and Methoxyphenoxy Derivatives ()

- Structure: Propan-2-ol derivatives with indolyloxy and methoxyphenoxy substituents.

- Key Differences: Size and Complexity: Larger aromatic systems (indole, phenoxy) may improve binding affinity to adrenoceptors but reduce synthetic accessibility. Biological Activity: Tested for antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities. The 5-methylfuran analog’s smaller size may limit receptor interactions compared to these bulkier derivatives.

(2S,3R)-2-Allyl-3-furyl Cyclopentanone ()

- Relevance : Demonstrates enantioselective synthesis of furyl-containing compounds using chiral auxiliaries (e.g., isoborneolsulfonamide) and vanadium catalysts.

- Comparison: The target compound’s synthesis may require similar stereocontrol techniques, though its amino alcohol backbone introduces additional challenges in regioselectivity. achieved >86% enantiomeric excess (ee), suggesting that analogous methods could yield the target compound with high optical purity.

Research Implications and Gaps

- Pharmacological Potential: The 5-methylfuran group’s electronic profile suggests utility in designing CNS-active or cardiovascular drugs, though direct activity data are needed.

- Synthetic Optimization : ’s chiral auxiliary methods could be adapted to improve the target compound’s ee.

- Thermodynamic Properties : ’s models for liquid mixtures may aid in predicting solubility and formulation stability.

Biological Activity

(1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL, also known as 1-amino-1-(5-methylfuran-2-yl)propan-2-ol, is a compound with potential biological significance. The compound's molecular formula is CHNO, and it has garnered attention in various pharmacological studies for its potential therapeutic applications.

- CAS Number : 1336812-66-8

- Molecular Weight : 155.19 g/mol

- Structure : The compound features a furan ring substituted with a methyl group, which contributes to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests multiple pharmacological properties, including antibacterial and antifungal activities.

Antibacterial Activity

Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, alkaloids derived from furan compounds have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting efflux pumps .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 8-Hydroxyquinoline | E. coli | <125 |

| Cytisine | Staphylococcus aureus | 0.04 |

| Oxymatrine | Pseudomonas aeruginosa | 0.05 |

| This compound | TBD (Ongoing Studies) |

The proposed mechanism of action for this compound involves:

- Membrane Disruption : Similar compounds have been shown to increase membrane permeability in bacteria, leading to cell lysis.

- Inhibition of Enzymatic Pathways : Potential interference with key metabolic pathways in bacterial cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the furan structure. For example:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of furan derivatives against resistant bacterial strains, showing promising results for compounds similar to this compound .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution profiles, which may enhance their therapeutic potential.

Toxicological Profile

Preliminary safety assessments indicate that this compound may cause skin and eye irritation upon contact. Further toxicological studies are necessary to establish a complete safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.